molecular formula C8H18N2 B3052218 N,N,3-trimethylpiperidin-4-amine CAS No. 396133-23-6

N,N,3-trimethylpiperidin-4-amine

Cat. No.: B3052218
CAS No.: 396133-23-6
M. Wt: 142.24 g/mol
InChI Key: FZVOPHDUSUCYND-UHFFFAOYSA-N
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Description

N,N,3-Trimethylpiperidin-4-amine is a tertiary amine with a piperidine ring structure. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms and the third carbon of the piperidine ring. It is a versatile compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

N,N,3-Trimethylpiperidin-4-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethylpiperidin-4-amine typically involves multi-component reactions. One common method is the reductive amination of 3-methylpiperidin-4-one with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of dual-functional ionic liquids as catalysts has been explored to enhance the efficiency and environmental friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N-dimethylpiperidin-4-amine.

    Substitution: Various substituted piperidines depending on the substituent used.

Mechanism of Action

The mechanism of action of N,N,3-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Comparison with Similar Compounds

  • N,N-Dimethylpiperidin-4-amine
  • N-Methylpiperidin-4-amine
  • 3-Methylpiperidin-4-amine

Comparison: N,N,3-Trimethylpiperidin-4-amine is unique due to the presence of three methyl groups, which can influence its steric and electronic properties. This makes it more hydrophobic and can affect its binding affinity to molecular targets compared to its analogs .

Properties

IUPAC Name

N,N,3-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVOPHDUSUCYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620994
Record name N,N,3-Trimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396133-23-6
Record name N,N,3-Trimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Carbethoxy-4-dimethylamino-3-methylpiperidine (3.5 g, 16.3 mmol) was suspended in 5 M NaOH solution (20 ml), stirred at 110° C. for 48 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to dryness to afford 4-dimethylamino-3-methylpiperidine. Yield 1.0 g (43%), C8H18N2, m/z 143 (M+1), PMR (CDCl3): 0.96 (dd, 3H), 1.3 (m, 1H), 1.5 (m, 1H), 1.74 (m, 1H), 2.08 (m, 1H), 2.24 (s, 6H), 2.38 (m, 1H), 2.61 (bs, 1H, D2O exchangeable), 2.86 (m, 1H), 3.16 (m, 1H), 3.68 (m, 1H).
Name
1-Carbethoxy-4-dimethylamino-3-methylpiperidine
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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